molecular formula C13H8F10O2 B6292744 1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene CAS No. 129051-93-0

1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene

Cat. No.: B6292744
CAS No.: 129051-93-0
M. Wt: 386.18 g/mol
InChI Key: LLNVBLQWKUBBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene is a fluorinated aromatic ether characterized by a benzene ring substituted with an ethenyl group and a highly fluorinated alkoxy chain. The heptafluoropropoxy group introduces significant steric bulk and electron-withdrawing effects due to fluorine atoms, impacting its reactivity, solubility, and thermal stability.

Properties

IUPAC Name

1-ethenyl-3-[1,1,2-trifluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F10O2/c1-2-7-4-3-5-8(6-7)24-10(15,16)9(14)25-13(22,23)11(17,18)12(19,20)21/h2-6,9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNVBLQWKUBBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)OC(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40896525
Record name 1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129051-93-0
Record name 1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the trifluoroethoxy intermediate: This involves the reaction of heptafluoropropyl iodide with a suitable alcohol under basic conditions to form the heptafluoropropoxyethanol.

    Vinylation of the benzene ring: The benzene ring is functionalized with an ethenyl group through a Heck reaction, which involves the coupling of a halogenated benzene derivative with an alkene in the presence of a palladium catalyst.

    Attachment of the trifluoroethoxy side chain: The final step involves the nucleophilic substitution of the trifluoroethoxy intermediate onto the vinylated benzene ring under appropriate conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce costs.

Chemical Reactions Analysis

1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the ethenyl group to form ethyl derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon.

    Substitution reagents: Nitric acid, sulfuric acid.

Major products formed from these reactions depend on the specific conditions and reagents used but generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Material Science

1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene is utilized in the development of advanced materials due to its unique properties:

  • Fluorinated Polymers : The compound serves as a precursor for synthesizing fluorinated polymers that exhibit excellent hydrophobicity and chemical resistance. These polymers are valuable in coatings and sealants that require durability under extreme conditions.
PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
HydrophobicitySuperior

Environmental Studies

The compound's fluorinated structure makes it relevant in studies concerning perfluoroalkyl substances (PFAS), which have significant environmental implications:

  • PFAS Research : It is used as a reference standard in analytical chemistry for detecting and quantifying PFAS in environmental samples. Its stability allows for accurate assessments of contamination levels in water and soil samples.

Chemical Synthesis

This compound plays a role in organic synthesis:

  • Reagent for Functionalization : The compound can be employed in reactions to introduce trifluoromethyl groups into organic molecules, enhancing their biological activity and stability.

Case Study 1: Fluorinated Coatings

In a study on fluorinated coatings, researchers utilized this compound to develop a new class of protective coatings. The resulting materials demonstrated exceptional resistance to solvents and high temperatures, making them suitable for aerospace applications.

Case Study 2: PFAS Detection

A collaborative research project focused on the detection of PFAS contaminants used this compound as a calibration standard. The study highlighted its effectiveness in improving the sensitivity of analytical methods such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

Mechanism of Action

The mechanism of action of 1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene involves its interaction with molecular targets through its functional groups. The ethenyl group can participate in polymerization reactions, while the trifluoroethoxy side chain imparts unique electronic and steric effects. These interactions can influence the compound’s reactivity and binding affinity to various targets, including enzymes and receptors.

Comparison with Similar Compounds

Structural and Substituent Effects

Ethoxy Benzene (C₈H₁₀O)
  • Structure : Simpler aromatic ether with a single ethoxy group (-OCH₂CH₃).
  • Properties: Boiling point: 171–173°C; solubility: Insoluble in water, soluble in alcohols/ethers .
  • Synthesis : Methoxy and ethoxy substituents show higher yields (~56–98%) than bulkier groups due to lower steric hindrance .
Novaluron (C₁₇H₉ClF₈N₂O₄)
  • Structure : A chlorofluorinated phenyl urea derivative with a trifluoroethoxy group.
  • Applications : Insect growth regulator; fluorination enhances environmental persistence and bioactivity .
  • Heptafluoropropoxy in the target compound may increase hydrophobicity and resistance to degradation compared to Novaluron’s trifluoroethoxy group .
1-Iodo-4-[1,1,2-Trifluoro-2-(Trifluoromethoxy)ethoxy]benzene (C₉H₅F₆IO₂)
  • Structure : Iodine-substituted fluorinated benzene with a trifluoromethoxy chain.
  • Properties :
    • Molecular weight: 386.03 g/mol; storage: Requires refrigeration .
    • The iodine atom increases polarizability, making it reactive in cross-coupling reactions, unlike the ethenyl group in the target compound, which may favor polymerization .

Physical and Chemical Properties

Property Target Compound Ethoxy Benzene Novaluron Iodinated Analog
Molecular Weight ~450–500 g/mol (estimated) 122.16 516.6 386.03
Solubility Likely low in water Insoluble in water Low (fluorinated) Low (fluorinated + iodine)
Thermal Stability High (fluorine-induced) Moderate High Moderate
Key Substituents Heptafluoropropoxy, ethenyl Ethoxy Trifluoroethoxy, Cl Trifluoromethoxy, Iodine

Biological Activity

1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene, also known by its CAS number 129051-93-0, is a fluorinated organic compound with a complex structure that has garnered attention in various fields of research. Its unique chemical properties are attributed to the presence of trifluoromethyl and heptafluoropropoxy groups, which significantly influence its biological activity.

  • Molecular Formula : C13H8F10O2
  • Molecular Weight : 386.18 g/mol
  • CAS Registry Number : 129051-93-0

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interaction with biological membranes and potential applications in drug delivery systems. The fluorinated moieties contribute to its hydrophobic characteristics, which can enhance membrane permeability.

  • Membrane Interaction : The compound's fluorinated structure allows it to interact with lipid bilayers effectively. Studies have shown that fluorinated surfactants can solubilize lipid membranes and facilitate the extraction of membrane proteins, indicating potential applications in biochemistry and pharmaceuticals .
  • Detergency and Solubilization : Research indicates that compounds with fluorinated tails exhibit detergent-like properties, which can be utilized for solubilizing membrane proteins from cells like Escherichia coli. This property is crucial for biotechnological applications where protein extraction is necessary .
  • Toxicological Considerations : The biological effects of fluorinated compounds are often scrutinized due to their persistence and potential toxicity. Compounds like this compound may exhibit bioaccumulative properties, necessitating thorough risk assessments for environmental and health impacts .

Case Studies

  • Protein Extraction Efficiency : A study demonstrated that novel fluorinated surfactants could effectively extract a broad range of proteins from lipid vesicles, showcasing their utility in protein biochemistry . The efficiency was measured via dynamic light scattering and small-angle X-ray scattering techniques.
  • Toxicity Assessment : Investigations into the toxicological profiles of similar fluorinated compounds have indicated significant bioaccumulation in aquatic organisms. These findings raise concerns about the long-term ecological impacts of such substances .

Data Tables

PropertyValue
Molecular FormulaC13H8F10O2
Molecular Weight386.18 g/mol
CAS Number129051-93-0
SolubilityLimited in water
Toxicity LevelUnder investigation

Q & A

Q. What are the established synthetic routes for 1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene, and what are the critical reaction parameters affecting yield?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution reactions. A common approach includes:

Fluorinated Ether Precursor Preparation : Reacting heptafluoropropanol with a trifluoroethylating agent (e.g., 1,2-dibromo-1,1,2-trifluoroethane) under anhydrous conditions to form the fluorinated ethoxy intermediate .

Ethenylbenzene Functionalization : Introducing the fluorinated ether group via Williamson ether synthesis, using a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) at 60–80°C .
Critical Parameters :

  • Moisture Control : Fluorinated intermediates are highly moisture-sensitive; reactions require inert atmospheres (N₂/Ar) .
  • Temperature : Excess heat (>100°C) may lead to decomposition of the fluorinated ether group .
  • Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .

Q. How can NMR spectroscopy confirm the structure of this compound, particularly the fluorinated ether substituents?

Methodological Answer: 19F and ¹H NMR are critical for structural elucidation:

  • 19F NMR : Expect distinct signals for the heptafluoropropoxy (-OC₃F₇) and trifluoroethoxy (-OC₂F₃) groups. The heptafluoropropoxy group shows a septet (J ≈ 8–10 Hz) due to coupling between adjacent fluorines .
  • ¹H NMR : The ethenyl proton (CH₂=CH-) appears as a doublet of doublets (δ 5.2–5.8 ppm) due to coupling with adjacent protons and fluorine atoms. The aromatic protons exhibit splitting patterns influenced by electron-withdrawing fluorinated groups .
    Reference Data : For analogous compounds, such as 1-methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene, the ethoxy protons show a triplet of triplets (δ 5.85 ppm, ²JHF = 53.1 Hz, ³JHF = 2.9 Hz) .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported thermal stability data for fluorinated ether derivatives?

Methodological Answer: Contradictions in thermal stability (e.g., decomposition temperatures ranging from 150–250°C) can be addressed via:

Thermogravimetric Analysis (TGA) : Conduct TGA under controlled atmospheres (N₂ vs. air) to assess oxidative vs. pyrolytic degradation. For example, fluorinated ethers decompose exothermically in air, releasing COF₂ and HF gases, while inert conditions delay decomposition .

DSC Pairing : Differential scanning calorimetry (DSC) identifies phase transitions and decomposition enthalpies. A sharp endothermic peak near 200°C may indicate cleavage of the ether linkage .

In Situ FTIR : Monitor gas-phase decomposition products (e.g., CF₃ radicals) to correlate stability with molecular structure .

Q. How does the electron-withdrawing nature of the heptafluoropropoxy group influence the reactivity of the ethenyl moiety in cross-coupling reactions?

Methodological Answer: The strong electron-withdrawing effect of -OC₃F₇ alters the electronic environment of the ethenyl group:

Reduced Electron Density : The ethenyl group becomes electrophilic, favoring nucleophilic attack or radical addition. For example, in Heck coupling, electron-deficient alkenes require milder Pd catalysts (e.g., Pd(OAc)₂ with bulky phosphine ligands) .

Enhanced Stability : Fluorinated ethers stabilize transition states in Suzuki-Miyaura couplings by polarizing the C-B bond in boronic acid partners. This effect is evident in higher yields (75–90%) compared to non-fluorinated analogs .

Mechanistic Studies : Density functional theory (DFT) calculations reveal lowered LUMO energies in the fluorinated compound, facilitating oxidative addition steps in catalytic cycles .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer: Discrepancies arise from variations in purity and solvent drying protocols:

Purity Assessment : Use GC-MS or HPLC to detect trace impurities (e.g., residual fluorinated alcohols) that enhance apparent solubility in non-polar solvents like hexane .

Solvent Drying : Anhydrous solvents (e.g., THF over molecular sieves) reduce hydrogen bonding, decreasing solubility in polar media. For example, solubility in wet DMSO (30 mg/mL) drops to 5 mg/mL in anhydrous DMSO .

Temperature Effects : Solubility in toluene increases linearly with temperature (5–50°C), while in acetone, it plateaus above 30°C due to competitive fluorophilic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.